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Compound Name: Fevipiprant

Cat. No.: B1672611

For Researchers, Scientists, and Drug Development Professionals

Fevipiprant (QAW039) is an oral, non-steroidal antagonist of the prostaglandin D2 (PGD2)
receptor 2 (also known as the chemoattractant receptor-homologous molecule expressed on
Th2 cells, or CRTH2). It has been investigated as a potential treatment for asthma, particularly
in phenotypes characterized by eosinophilic inflammation. This guide provides a cross-study
comparison of the safety and efficacy data for Fevipiprant, drawing from key clinical trials to
offer an objective overview for research and development professionals.

Executive Summary

Fevipiprant demonstrated a favorable safety profile across multiple clinical trials, with adverse
event rates comparable to placebo.[1][2] Early-phase studies showed promise in reducing
eosinophilic inflammation and improving lung function in patients with moderate-to-severe
eosinophilic asthma.[3] However, subsequent large-scale Phase lll trials, including the ZEAL
and LUSTER studies, did not meet their primary endpoints for significant improvements in lung
function or reduction in asthma exacerbations in broader populations with uncontrolled asthma.
[4][5] This has led to the discontinuation of its development for asthma by the sponsor.

Mechanism of Action

Fevipiprant competitively and reversibly binds to the DP2 receptor, which is expressed on
various inflammatory cells, including eosinophils, basophils, and Type 2 innate lymphoid cells
(ILC2s). The binding of the natural ligand, PGD2, to this receptor mediates several pro-
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inflammatory responses that contribute to the pathophysiology of asthma. By blocking this
interaction, Fevipiprant aims to inhibit the recruitment and activation of these key inflammatory

cells in the airways.
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Figure 1: Fevipiprant's Mechanism of Action.

Efficacy Data: A Cross-Study Comparison

The clinical development of Fevipiprant has yielded mixed efficacy results. While early trials in
specific patient populations were encouraging, later-stage studies in broader asthma
populations did not demonstrate statistically significant clinical benefits.
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Safety and Tolerability Profile

Across the clinical trial program, Fevipiprant was generally well-tolerated, with a safety profile
comparable to that of placebo.
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Experimental Protocols

The methodologies for the key clinical trials cited are summarized below, highlighting the
rigorous, controlled nature of these studies.

Phase Il Eosinophilic Asthma Study (NCT01545726)

» Study Design: A single-center, randomized, double-blind, parallel-group, placebo-controlled
trial.

o Participants: 61 patients with persistent, moderate-to-severe asthma and evidence of
eosinophilic airway inflammation (sputum eosinophil count >22%).

o Treatment: Patients were randomly assigned to receive either Fevipiprant 225 mg orally
twice daily or a matching placebo for 12 weeks, in addition to their standard asthma therapy.

e Primary Outcome: The primary endpoint was the change in sputum eosinophil percentage
from baseline to 12 weeks.

e Sputum Analysis: Sputum was induced using hypertonic saline and processed for differential
cell counts.

ZEAL-1 and ZEAL-2 Phase lll Trials

o Study Design: Two replicate, multicenter, randomized, double-blind, placebo-controlled,
parallel-group studies.

o Participants: Patients aged =12 years with uncontrolled asthma, receiving standard-of-care
therapy corresponding to GINA steps 3 or 4.

o Treatment: Patients were randomized (1:1) to receive either Fevipiprant 150 mg or placebo
once daily, in addition to their existing asthma medication, for 12 weeks.

e Primary Outcome: The primary endpoint for both studies was the change from baseline in
pre-dose Forced Expiratory Volume in 1 second (FEV1) after 12 weeks of treatment.

o Key Secondary Outcomes: Included changes in daytime asthma symptom score, short-
acting -agonist (SABA) use, and the Asthma Quality of Life Questionnaire (AQLQ+12)
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Figure 2: Typical Clinical Trial Workflow.

LUSTER-1 and LUSTER-2 Phase Ill Trials

o Study Design: Two 52-week, randomized, multicenter, double-blind, placebo-controlled,
replicate trials.

o Participants: Patients with inadequately controlled moderate-to-severe asthma (GINA Steps
4 and 5).
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o Treatment: Patients were randomized to receive Fevipiprant (150 mg or 450 mg) or placebo
once daily, in addition to their standard of care.

e Primary Outcome: The primary endpoint was the reduction in the annual rate of moderate-to-
severe asthma exacerbations.

SPIRIT Phase lll Long-Term Safety Study (NCT03052517)

o Study Design: A randomized, placebo-controlled, multicenter, parallel-group study with a 52-
week double-blind period and an optional 104-week single-blind period.

o Participants: Patients =12 years with uncontrolled asthma (GINA steps 3, 4, or 5), including
patients who rolled over from previous Fevipiprant trials.

o Treatment: Patients were randomized to receive Fevipiprant (150 mg or 450 mg) or placebo
once daily, in addition to their standard of care.

e Primary Outcomes: Time-to-first treatment-emergent adverse event (AE), serious AE, and
AE leading to discontinuation of the study treatment.

Logical Relationship of Fevipiprant's Clinical
Development

The clinical development pathway for Fevipiprant in asthma followed a logical progression
from promising early-phase results in a targeted patient population to broader, large-scale trials
that ultimately did not confirm a significant clinical benefit.
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Figure 3: Fevipiprant's Clinical Development Path.

Conclusion

Fevipiprant, a DP2 receptor antagonist, has been extensively studied in the context of asthma.
While it demonstrated a consistent and favorable safety profile, the efficacy results from Phase
[l clinical trials did not support its continued development for the treatment of asthma. Early
signals of efficacy in reducing eosinophilic inflammation did not translate into significant clinical
improvements in lung function or exacerbation rates in broader patient populations with
uncontrolled asthma. These findings contribute valuable knowledge to the understanding of the
DP2 pathway in asthma and will inform future drug development efforts in this therapeutic area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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